molecular formula C13H16ClNS B1384669 4-(Benzo[b]thiophen-2-yl)piperidine hydrochloride CAS No. 56838-94-9

4-(Benzo[b]thiophen-2-yl)piperidine hydrochloride

Cat. No. B1384669
CAS RN: 56838-94-9
M. Wt: 253.79 g/mol
InChI Key: ITODTFIOFOODDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzo[b]thiophen-2-yl)piperidine hydrochloride, or 4-BTPH, is a synthetic molecule that has been studied for its potential applications in scientific research and laboratory experiments. It is a derivative of the drug piperidine and belongs to the class of compounds known as thiophenes. 4-BTPH has a wide range of properties and effects, including its ability to modulate the activity of certain neurotransmitters, its ability to inhibit certain enzyme activities, and its potential as an anti-inflammatory agent.

Scientific Research Applications

  • 5-HT2 Antagonist Activity : Syntheses of compounds including 4-(benzo[b]thiophen-2-yl)piperidine have demonstrated potent 5-HT2 antagonist activity in vitro. This implies potential applications in neuropharmacology, particularly in disorders related to serotonin regulation (Watanabe, Yoshiwara, & Kanao, 1993).

  • Antiestrogenic Properties : Research into 3-aroyl-2-arylbenzo[b]thiophene derivatives, including variants of 4-(benzo[b]thiophen-2-yl)piperidine, has shown significant antiestrogenic properties. This suggests its potential application in treatments related to hormone-responsive cancers (Jones et al., 1984).

  • Antimicrobial Activity : Certain derivatives of 4-(benzo[b]thiophen-2-yl)piperidine have displayed antimicrobial activity. This application could be valuable in the development of new antibacterial and antifungal agents (Mishra & Chundawat, 2019).

  • Affinity Towards 5-HT1A Receptors : Synthesized derivatives have been evaluated for their affinity towards 5-HT1A receptors, indicating a potential role in the development of treatments for disorders related to this receptor, such as depression or anxiety (Pessoa‐Mahana et al., 2012).

  • Antiproliferative Properties : Synthesis of novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives, related to 4-(benzo[b]thiophen-2-yl)piperidine, has shown considerable antiproliferative effects on human cancer cell lines, suggesting potential in cancer research and treatment (Harishkumar, Nd, & Sm, 2018).

  • Inhibitors of Trypanothione Reductase : Analogues of 4-(benzo[b]thiophen-2-yl)piperidine have been tested as inhibitors of trypanothione reductase, a potential drug target in parasitic diseases like trypanosomiasis and leishmaniasis (Patterson et al., 2009).

properties

IUPAC Name

4-(1-benzothiophen-2-yl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NS.ClH/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10;/h1-4,9-10,14H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITODTFIOFOODDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC3=CC=CC=C3S2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzo[b]thiophen-2-yl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Benzo[b]thiophen-2-yl)piperidine hydrochloride
Reactant of Route 2
4-(Benzo[b]thiophen-2-yl)piperidine hydrochloride
Reactant of Route 3
4-(Benzo[b]thiophen-2-yl)piperidine hydrochloride
Reactant of Route 4
4-(Benzo[b]thiophen-2-yl)piperidine hydrochloride
Reactant of Route 5
4-(Benzo[b]thiophen-2-yl)piperidine hydrochloride
Reactant of Route 6
4-(Benzo[b]thiophen-2-yl)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.